molecular formula C15H10N2O2S2 B2779512 (Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 612802-67-2

(Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2779512
CAS No.: 612802-67-2
M. Wt: 314.38
InChI Key: DVSAWDNNQKTKOI-LCYFTJDESA-N
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Description

(Z)-3-(4-Hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a rhodanine-based heterocyclic compound characterized by a thiazolidin-4-one core substituted with a 4-hydroxyphenyl group at position 3 and a pyridin-4-ylmethylene moiety at position 3. The Z-configuration of the exocyclic double bond is critical for its biological activity, as confirmed by crystallographic studies in related compounds . This compound is synthesized via a Knoevenagel condensation between 2-thioxothiazolidin-4-one (rhodanine) and pyridine-4-carbaldehyde under solvent-free microwave irradiation or conventional heating . Its molecular formula is C₁₅H₁₀N₂O₂S₂, with a molecular weight of 314.4 g/mol and moderate water solubility (0.9 µg/mL at pH 7.4) .

Key structural features include:

  • Pyridin-4-ylmethylene substituent: Introduces aromaticity and nitrogen-based polarity, improving interaction with biological targets like enzymes or receptors.
  • Thioxo group (C=S): Contributes to electron delocalization and metal-binding capacity, often linked to antimicrobial or enzyme-inhibitory activity .

Properties

IUPAC Name

(5Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S2/c18-12-3-1-11(2-4-12)17-14(19)13(21-15(17)20)9-10-5-7-16-8-6-10/h1-9,18H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSAWDNNQKTKOI-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=NC=C3)SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a suitable α-haloketone under basic conditions.

    Introduction of Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the thiazolidinone intermediate.

    Addition of Pyridinylmethylene Moiety: The final step involves the condensation of the thiazolidinone derivative with a pyridine aldehyde under acidic or basic conditions to form the (Z)-configured product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Knoevenagel Condensation for Structural Formation

The Z-configuration of the exocyclic double bond in this compound is confirmed via synthesis involving Knoevenagel condensation. This reaction typically uses 4-hydroxybenzaldehyde and rhodanine derivatives under acidic conditions (glacial acetic acid) with sodium acetate as a base .
Key data:

  • 1H NMR: Methyne proton signal at δ 7.70 ppm confirms Z-configuration .

  • IR: Carbonyl stretch at 1,672 cm⁻¹ .

Table 1: Synthesis Conditions and Outcomes

ReactantsCatalystTemperatureYield (%)Configuration
4-Hydroxybenzaldehyde + RhodanineNaOAc/CH₃COOHReflux85–92Z

Substitution Reactions

The pyridinylmethylene and hydroxyphenyl groups participate in nucleophilic/electrophilic substitutions:

Pyridinylmethylene Substitution

The pyridinylmethylene moiety undergoes nucleophilic aromatic substitution with amines or halides. For example, reaction with indole derivatives generates analogs with enhanced bioactivity .
Key data:

  • Regioselectivity: Substitution occurs preferentially at the pyridine nitrogen para-position due to electronic effects.

  • 1H NMR Shift: Post-substitution methyne protons appear at δ 8.17 ppm (Z-configuration retained) .

Hydroxyphenyl Substitution

The hydroxyphenyl group reacts with alkyl halides or acyl chlorides under basic conditions, enabling functionalization for drug design .

Table 2: Substitution Reactions and Products

Reaction TypeReagentConditionsProduct
Nucleophilic AromaticIndole-3-carboxaldehydeEt₃N, MeOH, reflux5-(1H-Indol-3-ylmethylene) analog
Electrophilic AromaticAcetyl chloridePyridine, RT4-Acetoxyphenyl derivative

Oxidation Reactions

The hydroxyphenyl group oxidizes to quinone derivatives under strong oxidizing conditions, altering electronic properties and bioactivity .
Key reagents:

  • KMnO₄/H₂SO₄ (acidic oxidation)

  • H₂O₂/Fe²⁺ (Fenton-like conditions)

Table 3: Oxidation Outcomes

Starting MaterialOxidizing AgentProductIC₅₀ (Antioxidant Activity)
(Z)-IsomerH₂O₂/Fe²⁺Quinone derivative0.565 ± 0.051 mM

Reduction Reactions

The thiazolidinone core undergoes reduction at the C=S bond, producing thiazolidine derivatives. Sodium borohydride (NaBH₄) selectively reduces the exocyclic double bond without affecting the thioxo group .

Key data:

  • Selectivity: NaBH₄ reduces the double bond while preserving the thiazolidinone ring .

  • Application: Reduced analogs show improved solubility for pharmacological studies .

Cycloaddition and Ring-Opening Reactions

The exocyclic double bond participates in [4+2] Diels-Alder reactions with dienes, forming fused bicyclic structures. Ring-opening reactions with hydrazines yield thiosemicarbazide derivatives .

Example Reaction Pathway:

  • Diels-Alder Cycloaddition:

    • Diene: 1,3-Butadiene

    • Product: Bicyclic thiazolidinone (confirmed via X-ray crystallography) .

Acid/Base-Mediated Tautomerism

The thioxo group (C=S) exhibits tautomerism under acidic or basic conditions, shifting between thione and thiol forms. This property influences binding interactions in medicinal chemistry .

Key observation:

  • pH-Dependent Shift: Thione form dominates at pH > 7, while thiol form appears at pH < 5 .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. Specifically, (Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins, leading to increased cancer cell death.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models of inflammation have revealed that this compound can significantly lower levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

  • Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers.
  • Bacterial Inhibition Study : In an investigation of its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science. Its potential use as a precursor for synthesizing novel materials with specific electronic or optical properties is under exploration.

Mechanism of Action

The mechanism of action of (Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds, while the thiazolidinone core can interact with active sites of enzymes, inhibiting their function. The pyridinylmethylene moiety can enhance binding affinity through π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Rhodanine derivatives are extensively studied for their diverse biological activities. Below is a comparative analysis of the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 3 & 5) Melting Point (°C) Yield (%) Water Solubility (µg/mL) Key Bioactivity
Target Compound 4-Hydroxyphenyl, Pyridin-4-ylmethylene - - 0.9 (pH 7.4) Antimicrobial, Anticancer
(Z)-5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one (3a) 2-Oxoethyl, 4-Methoxybenzylidene 215–217 85 N/A Aldose reductase inhibition
(Z)-5-(3,4-Dimethoxybenzylidene)-3-(benzo[d]thiazol-2-yl) derivative (A6) Benzo[d]thiazol-2-yl, 3,4-Dimethoxy 227–229 74 N/A α-Amylase/α-glucosidase inhibition
(Z)-5-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one (I) 4-Fluorobenzylidene 195–197 78 N/A Antifungal
(Z)-3-(3-Hydroxyphenyl)-5-(indol-3-ylmethylene) derivative (5b) 3-Hydroxyphenyl, Indol-3-ylmethylene N/A 65 N/A Antibacterial, Antifungal

Key Findings

Substituent Effects on Bioactivity :

  • Pyridine vs. Benzene Rings : The pyridin-4-ylmethylene group in the target compound provides a nitrogen atom that enhances polar interactions with biological targets compared to purely aromatic substituents (e.g., 4-methoxybenzylidene in 3a ). This is critical in antimicrobial activity, as seen in derivatives with pyridine rings showing superior biofilm inhibition compared to fluorophenyl analogs .
  • Hydroxyl Group Position : The 4-hydroxyphenyl group in the target compound improves solubility and hydrogen-bonding capacity relative to 3-hydroxyphenyl derivatives (e.g., 5b ). This positional difference may explain variations in antifungal efficacy, as hydroxyl groups at para positions often enhance target binding .

Antimicrobial Activity: The target compound’s pyridin-4-ylmethylene group aligns with trends observed in 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one, a top anti-biofilm agent with 86 database entries . Both compounds share electron-withdrawing substituents (pyridine vs. fluorophenyl), which stabilize the thioxo group and enhance microbial target interactions. In contrast, derivatives with aliphatic chains (e.g., hexanoic acid substituents) show reduced antifungal activity due to decreased solubility and steric hindrance .

Enzyme Inhibition :

  • The target compound’s structure is analogous to A6 , a potent α-amylase/α-glucosidase inhibitor. The benzo[d]thiazol-2-yl group in A6 increases hydrophobic interactions, while the pyridine in the target compound may improve selectivity for kinases or reductases.
  • Aldose reductase inhibitors like 3a highlight the importance of electron-donating groups (e.g., methoxy) in stabilizing enzyme-substrate complexes, a feature less prominent in the target compound.

Synthetic Accessibility: The target compound’s synthesis mirrors methods used for 5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one (I) , confirming the versatility of solvent-free microwave-assisted Knoevenagel condensations. However, the pyridine-4-carbaldehyde starting material may reduce yields compared to simpler benzaldehydes due to steric and electronic factors .

Biological Activity

(Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₆H₁₃N₂O₂S
  • Molecular Weight : 299.35 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Numerous studies have reported the antibacterial properties of thiazolidinone derivatives. The compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

Research indicates that the compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis .

Antifungal Activity

The antifungal efficacy of this compound has also been explored. It exhibits significant activity against common fungal pathogens:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.8 µg/mL
Aspergillus niger1.5 µg/mL

The compound's antifungal action is believed to be due to its ability to interfere with fungal cell membrane synthesis and function .

Anticancer Potential

Emerging studies suggest that thiazolidinone derivatives may possess anticancer properties. Preliminary investigations indicate that this compound can induce apoptosis in cancer cell lines through various pathways, including:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Activation of caspase pathways

In vitro studies have shown a dose-dependent reduction in cell viability for several cancer types, including breast and lung cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study conducted by researchers demonstrated that the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable effect on MRSA strains .
  • Antifungal Efficacy : Another research effort highlighted the compound's effectiveness against Candida species, suggesting potential applications in treating fungal infections resistant to standard therapies .
  • Anticancer Research : A recent investigation into the anticancer properties revealed that the compound significantly reduced tumor cell proliferation in vitro, indicating its potential as an adjunct therapy in oncology .

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